BAY1082439
Description
BAY1082439 is a potent, orally bioavailable small-molecule inhibitor targeting PI3Kα, PI3Kβ, and PI3Kδ isoforms with balanced selectivity. Its chemical structure, (S)-N-(8-(2-hydroxy-3-morpholinopropoxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)-2-methylnicotinamide, enables high specificity (IC50: 4.9 nM for PI3Kα, 15.0 nM for PI3Kβ) and >1,000-fold selectivity over mTOR kinase . This compound is particularly effective in PTEN-deficient cancers, such as prostate and gastric cancers, where it inhibits tumor growth, epithelial-mesenchymal transition (EMT), and tumor microenvironment (TME) immunosuppression . Preclinical studies demonstrate that intermittent dosing of this compound transforms "cold" PTEN-null tumors into T-cell-inflamed "hot" tumors by reducing regulatory T cells (Tregs) and enhancing CD8+ T-cell infiltration .
Properties
Molecular Formula |
C31H44N4O2 |
|---|---|
Appearance |
Solid powder |
Origin of Product |
United States |
Scientific Research Applications
Prostate Cancer
- Inhibition of Tumor Growth : BAY1082439 has shown significant efficacy in preclinical models of PTEN-null prostate cancer. It effectively reduces tumor growth and prevents epithelial-mesenchymal transition (EMT), a process associated with cancer aggressiveness .
- Immune Modulation : Intermittent dosing of this compound can convert "cold" tumors into T cell-inflamed tumors by promoting the secretion of chemokines such as CCL5 and CXCL10, which enhance T cell migration and activation . This immune modulation allows for improved responses to immune checkpoint therapies.
- Case Study : In a study involving castrated PTEN-null mice, this compound treatment resulted in significant tumor weight reduction compared to vehicle controls. The treated mice exhibited less invasive carcinoma and maintained higher levels of E-cadherin, indicating reduced EMT .
Gastric Cancer
This compound has also been investigated in gastric cancer models. It demonstrated balanced inhibition across the PI3K isoforms and showed potential in overcoming resistance mechanisms associated with traditional therapies .
Data Tables
| Application | Cancer Type | Mechanism | Outcome |
|---|---|---|---|
| Tumor Growth Inhibition | Prostate Cancer | Inhibition of PI3Kα/β/δ signaling | Significant reduction in tumor size |
| Immune Activation | Prostate Cancer | Upregulation of CCL5 and CXCL10 | Enhanced T cell-mediated anti-tumor immunity |
| Resistance Overcoming | Gastric Cancer | Balanced inhibition of PI3K signaling | Potential to enhance efficacy of existing therapies |
Study on PTEN-null Prostate Cancer
A pivotal study highlighted that intermittent administration of this compound not only inhibited tumor growth but also transformed the tumor microenvironment to support T cell infiltration. This transformation was linked to enhanced expression of immune-related genes and improved responses to PD-1 blockade therapy .
Study on Gastric Cancer
In another investigation, this compound was assessed for its efficacy against gastric cancer cell lines. The findings indicated that it could effectively inhibit cell proliferation and induce apoptosis through the modulation of key oncogenic pathways .
Chemical Reactions Analysis
Interaction with PI3K Enzymes
BAY1082439 interacts with PI3K enzymes through specific chemical reactions:
-
Binding Mechanism: The compound binds to the catalytic subunits of PI3K, preventing the conversion of phosphatidylinositol (4,5)-bisphosphate to phosphatidylinositol (3,4,5)-trisphosphate. This conversion is a critical step in cell signaling that leads to cell growth and survival.
-
Inhibition of PI3K Signaling Pathways: By binding to PI3K, this compound inhibits PI3K signaling pathways. This action prevents cell growth and survival.
Chemical Reactions and Modifications
This compound can undergo various chemical reactions that modify its functional groups:
-
Oxidation: Oxidation can alter the electron distribution within the molecule, potentially affecting its binding affinity and selectivity for PI3K isoforms. Common reagents used in these reactions include oxidizing agents like potassium permanganate.
-
Reduction: Reduction reactions can modify the compound's structure, which may influence its stability and pharmacokinetic properties. Reducing agents like lithium aluminum hydride are commonly used.
Effects on Cellular Processes
This compound influences several cellular processes by interacting with the PI3K signaling pathway:
-
mTOR Signaling and Cell Proliferation: Global gene expression analysis has demonstrated that this compound treatment leads to the downregulation of mTOR signaling and cell proliferation-related pathways .
-
Interferon Response Pathways: this compound treatment upregulates interferon α and γ (IFNα and IFNγ) response pathways .
-
Chemokine Secretion: this compound treatment increases the secretion of chemokines CCL5 and CXCL10 .
-
Antigen Presentation: this compound upregulates the β2-microtubulin (B2M) gene, which is crucial for antigen presentation to CD8+ T cells .
Impact on Immune Response
This compound can modulate the immune response in cancer cells :
-
Immune-Suppression to Immune-Stimulation: this compound treatment may convert PTEN-loss induced cancer cell-intrinsic immune-suppression to immune-stimulation by upregulating IFNα and IFNγ pathways, increasing cancer cell antigen-presentation, and releasing T cell attractive chemokines .
-
Treg Inhibition: this compound has preferential regulatory T cell (Treg) inhibition activity and promotes clonal expansion of tumor-associated CD8+ T cells .
Optimization of Chemical Reactions
Chemical reaction optimization is crucial for enhancing the efficiency and yield of synthesizing compounds like this compound . Design of Experiments (DoE) studies can identify optimal process factors . Researchers can employ full factorial DoE designs to pinpoint significant experimental factors and estimate their effects and interactions, thus creating an accurate statistical model for process optimization .
Comparison with Similar Compounds
Clinical and Therapeutic Implications
Combination Therapy Potential
- With Immune Checkpoint Inhibitors (ICIs) : this compound-induced TME remodeling (e.g., PD-L1 upregulation, CD8+ memory T-cell retention) enhances ICI responsiveness in PTEN-null cancers .
- With Chemotherapy : Synergy with 5-FU and platinum agents in gastric cancer models suggests broader clinical applications .
Preparation Methods
Acid-Catalyzed Reaction in Aqueous Phase
- Reactants: 1,1,3,3-tetramethoxypropane and hydrochloric acid (20% mass concentration).
- Conditions: Reaction temperature maintained at 40–50 °C (optimal around 40–45 °C).
- Duration: 3–4 hours (e.g., 3.0 hours).
- Purpose: Formation of an intermediate compound (Compound B) under acidic conditions.
Esterification with Beta-Aminocrotonate
- Reactants: Beta-aminocrotonic acid methyl or ethyl ester and an alcohol solvent (methanol or ethanol).
- Conditions: Temperature controlled between 50–60 °C (typically 60 °C).
- Duration: 5–7 hours (commonly 5–7 hours).
- Molar Ratios: For example, beta-aminocrotonic acid methyl ester : 1,1,3,3-tetramethoxypropane : hydrochloric acid : methanol = 1.0 : 2.5 : 3.0 : 7.0.
- Outcome: Formation of 2-methylnicotinate ester reaction liquid.
Neutralization and Extraction
- Procedure: Concentrate the reaction solution under reduced pressure.
- Neutralization: Adjust pH to 5–7 (commonly pH 6.0) using alkali such as sodium hydroxide or sodium carbonate aqueous solutions.
- Extraction: Add a second organic solvent (commonly ethyl acetate) in a mass ratio of 5–8 times the beta-aminocrotonate ester.
- Washing: Wash the organic phase with water multiple times to remove impurities.
- Purification: Concentrate the organic phase under reduced pressure followed by vacuum distillation.
Product Yield and Purity
- Yields reported range from 67.0% to 71.2%.
- Purity of 2-methylnicotinate esters typically exceeds 98.4%, often reaching 98.5% or higher.
Detailed Preparation Protocol Example
| Step | Operation | Conditions | Reagents | Notes |
|---|---|---|---|---|
| 1 | Acid-catalyzed reaction | 40 °C, 3 hours | 1,1,3,3-tetramethoxypropane (2.5 mol), HCl 20% (3.0 mol) | Stirred in water phase |
| 2 | Esterification | 60 °C, 5 hours | Beta-aminocrotonic acid methyl ester (1 mol), Methanol (6 mol) | Alcohol solvent reaction |
| 3 | Concentration & Neutralization | Reduced pressure; pH 6.0 | 10% NaOH aqueous solution | pH adjustment critical for extraction |
| 4 | Extraction & Washing | Room temp | Ethyl acetate (6x mass of beta-aminocrotonate), Water (4x mass) | Multiple washes improve purity |
| 5 | Concentration & Distillation | Vacuum distillation | - | Final purification step |
Yield: 71.2%
Purity: 98.50% (by HPLC or equivalent method)
Alternative Preparation Using Ethyl Ester Variant
An alternative preparation uses beta-aminocrotonic acid ethyl ester and ethanol as solvent:
- Reaction temperature: 60 °C
- Reaction time: 7 hours
- Neutralization to pH 7.0 with sodium carbonate
- Extraction with ethyl acetate (6 times mass)
- Washing with water (5 times mass)
- Yield: 67.0%
- Purity: 98.40%
This method provides a slightly different ester intermediate but follows the same general principles of reaction control and purification.
Key Reaction Parameters and Their Effects
| Parameter | Range | Effect on Reaction |
|---|---|---|
| Temperature (Step 1) | 40–50 °C | Optimal conversion, avoids side reactions |
| Reaction Time (Step 1) | 3–4 hours | Ensures complete reaction |
| Temperature (Step 2) | 50–60 °C | Promotes esterification and yield |
| Reaction Time (Step 2) | 5–7 hours | Maximizes conversion |
| pH during Neutralization | 5–7 (ideal ~6) | Facilitates efficient extraction |
| Organic Solvent for Extraction | Ethyl acetate preferred | High purity extraction |
| Solvent to Beta-Aminocrotonate Ratio | 5–8:1 | Ensures effective phase separation |
Summary of Research Findings
- The preparation of this compound relies heavily on the efficient synthesis of 2-methylnicotinate intermediates.
- Controlled temperatures and reaction times are critical to maximize yield and purity.
- Neutralization and phase extraction steps are optimized to remove impurities and concentrate the product.
- Vacuum distillation is essential for final purification, ensuring pharmaceutical-grade purity.
- The process is scalable and reproducible, suitable for preclinical and potential clinical production.
Q & A
Q. What is the mechanistic basis of BAY1082439’s selectivity for PI3Kα/β/δ isoforms?
this compound selectively inhibits PI3Kα, β, and δ isoforms by competitively binding to the ATP-binding pocket of these catalytic subunits, with IC50 ratios demonstrating >1,000-fold selectivity over mTOR . Methodologically, isoform selectivity can be validated using in vitro kinase assays and structural modeling (e.g., crystallography or molecular docking). Researchers should compare inhibition profiles across PI3K family members and correlate with cellular assays (e.g., phosphorylation of downstream targets like AKT or S6K) in PTEN-null vs. PTEN-wild-type models .
Q. Which preclinical models are optimal for studying this compound’s antitumor activity?
Common models include:
- PTEN-null prostate cancer cell lines (e.g., CAP2, CAP8) and xenografts, which mimic PI3K hyperactivation .
- Gastric cancer models with PIK3CA mutations or PTEN loss, where this compound shows >90% tumor growth inhibition .
- Human prostate cancer lines (PC3, LNCaP) for in vitro studies on proliferation (Ki67 suppression) and apoptosis (caspase-3 activation) . Researchers should validate PTEN status and PI3K pathway activity via Western blotting or IHC before experimentation.
Q. How does this compound modulate cancer cell proliferation and apoptosis?
this compound suppresses proliferation by downregulating mTOR signaling (reduced p-S6K) and induces apoptosis via PARP cleavage and caspase-3 activation . Methodologically, researchers should:
- Perform RNA-seq or qPCR to assess mTOR pathway genes (e.g., RPS6KB1) and apoptosis markers (e.g., BCL2, BAX).
- Use flow cytometry for cell cycle analysis (G1/S arrest) and Annexin V staining .
Advanced Research Questions
Q. How does intermittent dosing of this compound enhance antitumor immunity compared to continuous dosing?
Intermittent dosing (e.g., 75 mg/kg, 3 days/week) reduces intratumoral Tregs (CD4+/CD25+/FoxP3+) by 90% and increases CD8+/Treg ratios 36-fold, promoting clonal expansion of tumor-infiltrating CD8+ T cells . Key methodologies include:
Q. What experimental approaches resolve contradictions in this compound’s efficacy across cell lines (e.g., LNCaP vs. PC3)?
Discrepancies arise from genetic heterogeneity:
Q. How can this compound be rationally combined with immune checkpoint inhibitors (ICIs)?
Intermittent this compound converts immunologically "cold" PTEN-null tumors to "hot" by increasing CD8+ infiltration and MHC-I expression (via B2M upregulation), priming tumors for anti-PD-1 . Methodological considerations:
Q. What omics-based approaches elucidate this compound’s impact on the tumor microenvironment (TME)?
- Single-cell RNA-seq : Identify TME subsets (e.g., exhausted CD8+ vs. Tregs) and trajectory analysis of T-cell activation .
- Spatial transcriptomics : Map tertiary lymphoid structures post-treatment .
- Phosphoproteomics : Quantify PI3K pathway suppression and off-target effects .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on this compound’s pro- vs. anti-inflammatory effects?
Discrepancies may arise from dosing schedules or model-specific immune contexts. For example:
- Continuous dosing depletes splenic Tregs but causes systemic immunosuppression, while intermittent dosing preserves peripheral immunity .
- Approach : Compare transcriptomic profiles (RNA-seq) of tumor vs. spleen after different regimens. Use GSEA to identify divergent pathways (e.g., IFNγ response in tumors vs. TGFβ signaling in spleen) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
